dCTPase Enzymatic Inhibition: Target Compound vs. Representative Class Potency
Within the piperazin-1-ylpyridazine class, the most potent reported compound (compound 15) achieved an IC50 of 0.019 µM (19 nM) against human dCTPase, while the least active analogs exceeded 10 µM [1]. The target compound, 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, incorporates the 2,4-difluorophenylsulfonyl motif associated with enhanced binding efficiency (BEI values of 13.0–17.2 across the series) and a pyrazole RHS group known to support low-nanomolar potency in closely related structures [1]. A structurally aligned analog (compound 8, with a benzyl RHS and SO2 linker) displayed an IC50 of 0.250 µM [1]. Direct IC50 data for the target compound has not been identified in the public domain; therefore, this evidence is class-level inference based on the established SAR.
| Evidence Dimension | dCTPase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; SAR context suggests low-nanomolar potential |
| Comparator Or Baseline | Compound 8 (benzyl RHS, SO2 linker): IC50 = 0.250 µM; Compound 15 (2-chloropyridin-3-yl RHS, SO2 linker): IC50 = 0.019 µM; Inactive analogs: IC50 > 10 µM [1] |
| Quantified Difference | Class potency range: >500-fold difference between active and inactive analogs |
| Conditions | Recombinant human dCTPase, 11-point IC50 curves, average of two replicates [1] |
Why This Matters
The >500-fold potency spread within the class underscores that only compounds with the optimal substitution pattern (including the 2,4-difluorophenylsulfonyl and pyrazole groups) are likely to achieve the target engagement required for cellular dCTPase modulation.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182 View Source
